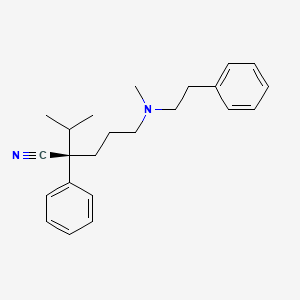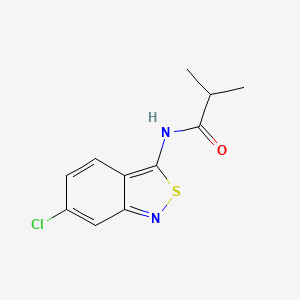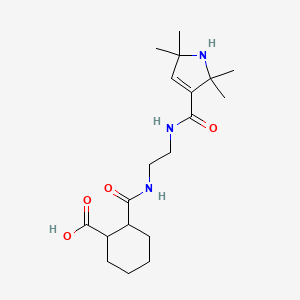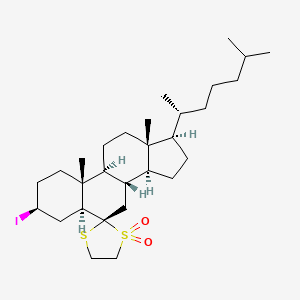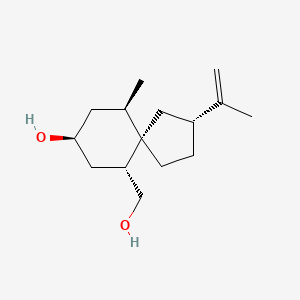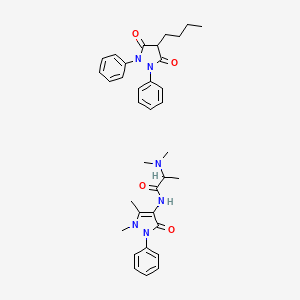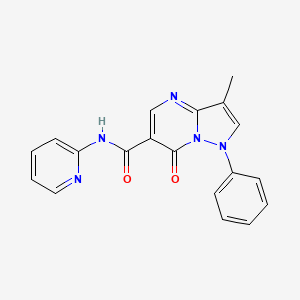
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.
科学研究应用
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its bone morphogenetic protein receptor inhibitory activity.
Tyrosine Kinase Inhibitors: Compounds with similar structures that inhibit tyrosine kinases and are used in cancer therapy.
Uniqueness
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in drug discovery and development.
属性
CAS 编号 |
87948-68-3 |
|---|---|
分子式 |
C19H15N5O2 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
3-methyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-12-23(14-7-3-2-4-8-14)24-17(13)21-11-15(19(24)26)18(25)22-16-9-5-6-10-20-16/h2-12H,1H3,(H,20,22,25) |
InChI 键 |
GBOLOOJFAOVSET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N2C1=NC=C(C2=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


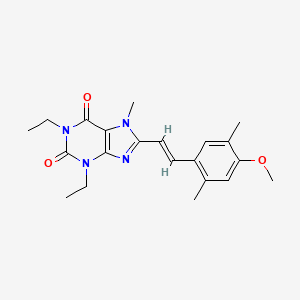
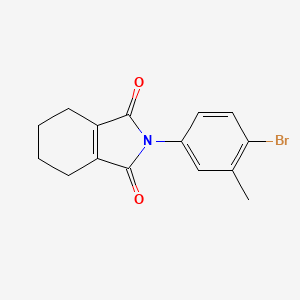

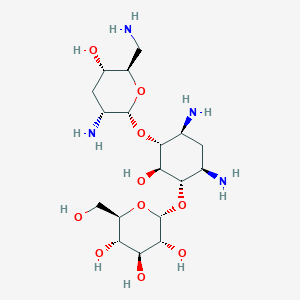
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
